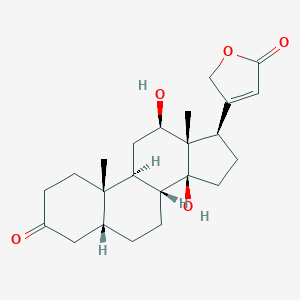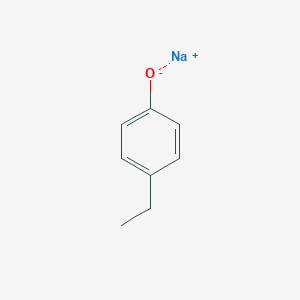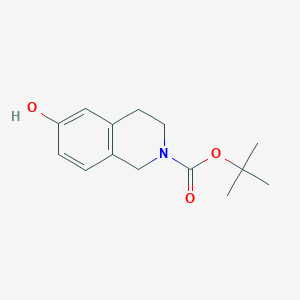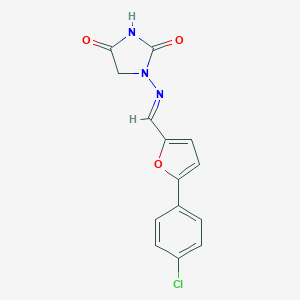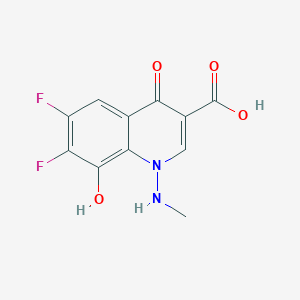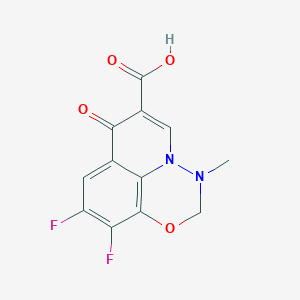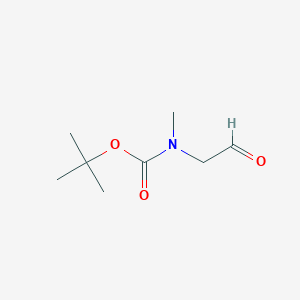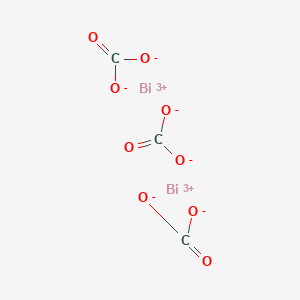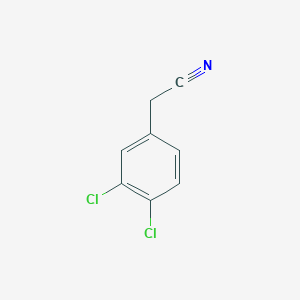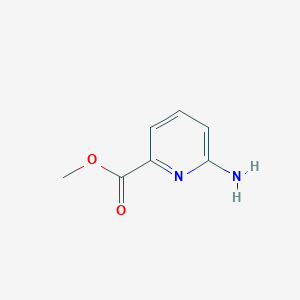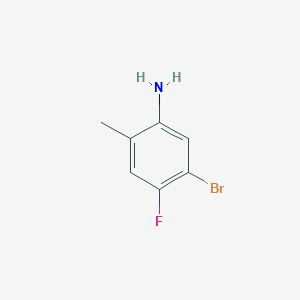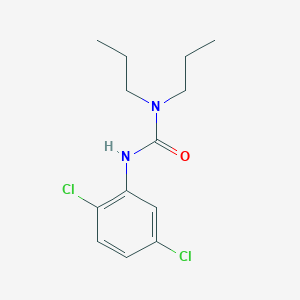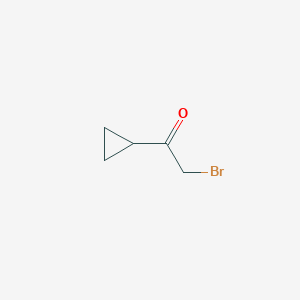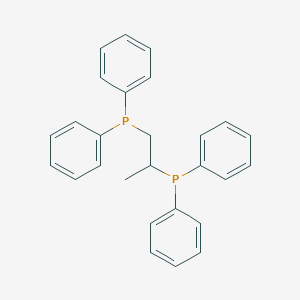![molecular formula C9H11IN2O5 B104865 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione CAS No. 19325-95-2](/img/structure/B104865.png)
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting thymidylate synthase, the compound prevents the formation of new DNA strands, which ultimately leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione in lab experiments is its potent antitumor activity against a range of cancer cell lines. Additionally, the compound exhibits good pharmacokinetic properties, making it a promising candidate for further development as a cancer treatment. However, one of the limitations of using the compound in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione. One area of focus is the development of more cost-effective synthesis methods for the compound, which would enable its wider use in research. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for cancer treatment. Finally, research is needed to investigate the potential applications of the compound in other areas, such as antiviral and antibacterial therapies.
Métodos De Síntesis
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of uracil with iodine and trifluoroacetic acid to form 5-iodouracil. The 5-iodouracil is then reacted with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of a Lewis acid catalyst to form the intermediate compound, which is then treated with potassium carbonate and carbon dioxide to yield 1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione.
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. Research has shown that the compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Propiedades
Número CAS |
19325-95-2 |
|---|---|
Nombre del producto |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
Fórmula molecular |
C9H11IN2O5 |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
Clave InChI |
ZPBRIWRUKVZCRW-CCXZUQQUSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)I)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)I)O |
Sinónimos |
1-(3'-iodo-3'-deoxyarabinofuranosyl)uracil 3-I-Ara-U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



